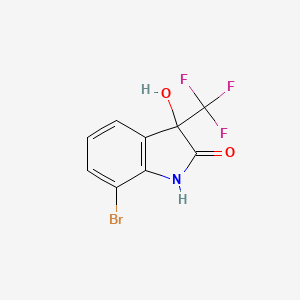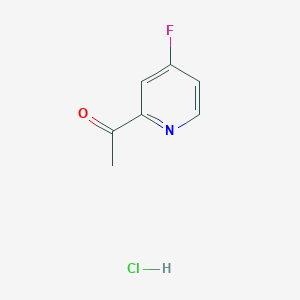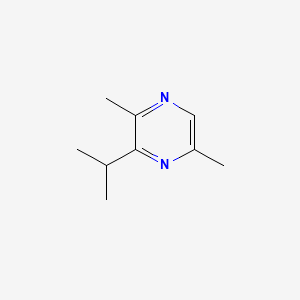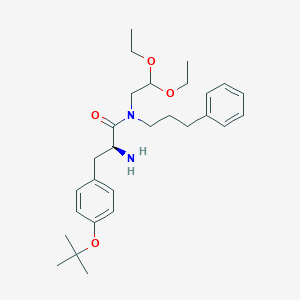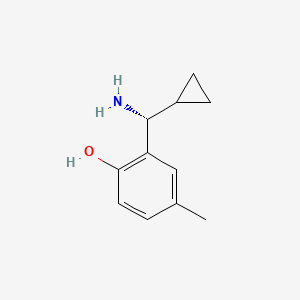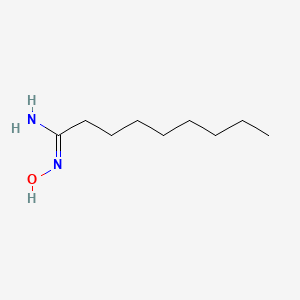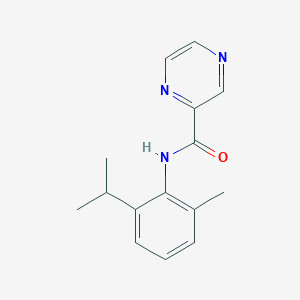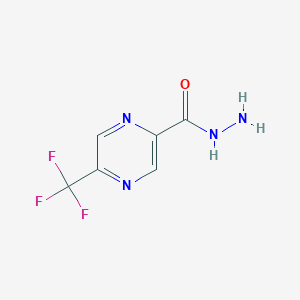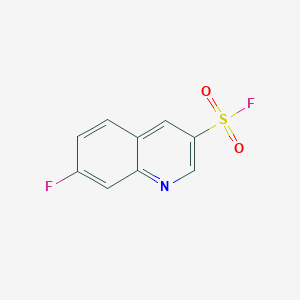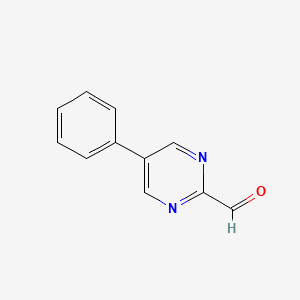
5-Phenylpyrimidine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenylpyrimidine-2-carbaldehyde: is an aromatic heterocyclic compound that features a pyrimidine ring substituted with a phenyl group at the 5-position and an aldehyde group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Phenylpyrimidine-2-carbaldehyde involves the Vilsmeier-Haack reaction. This reaction typically uses a formylating agent such as DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) to introduce the aldehyde group into the pyrimidine ring . The reaction conditions often require refluxing the reactants in an appropriate solvent like DMSO (dimethyl sulfoxide) to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Vilsmeier-Haack reaction remains a cornerstone for large-scale synthesis due to its efficiency and relatively straightforward procedure. Optimization of reaction parameters, such as temperature and solvent choice, can enhance yield and purity for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 5-Phenylpyrimidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The phenyl group and the pyrimidine ring can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Organolithium reagents or halogenated pyrimidines for nucleophilic aromatic substitution.
Major Products:
Oxidation: 5-Phenylpyrimidine-2-carboxylic acid.
Reduction: 5-Phenylpyrimidine-2-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry: 5-Phenylpyrimidine-2-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, derivatives of this compound have shown potential as inhibitors of enzymes such as acetylcholinesterase, which is relevant for the treatment of neurodegenerative diseases like Alzheimer’s . Additionally, its derivatives have been explored for their anti-inflammatory and antimicrobial properties .
Industry: The compound’s versatility extends to industrial applications, where it can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate in the production of fine chemicals.
Mecanismo De Acción
The mechanism of action of 5-Phenylpyrimidine-2-carbaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparación Con Compuestos Similares
- 2-Phenylpyrimidine-5-carbaldehyde
- 2-Azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde
- 7-Oxo-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carbaldehyde
Comparison: 5-Phenylpyrimidine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. For instance, 2-Phenylpyrimidine-5-carbaldehyde has the aldehyde group at a different position, leading to variations in its chemical behavior and applications .
Propiedades
Fórmula molecular |
C11H8N2O |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
5-phenylpyrimidine-2-carbaldehyde |
InChI |
InChI=1S/C11H8N2O/c14-8-11-12-6-10(7-13-11)9-4-2-1-3-5-9/h1-8H |
Clave InChI |
PSBCJDSTLVDCGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=C(N=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


